Pimozide

Vue d'ensemble

Description

Le pimozide est un médicament neuroleptique appartenant à la classe des diphénylbutylpipéridines. Il a été découvert chez Janssen Pharmaceutica en 1963. Le this compound est principalement utilisé pour le traitement du syndrome de Tourette et des tics résistants. Il est également utilisé en Europe pour la schizophrénie, la psychose chronique, le trouble délirant et le trouble de la personnalité paranoïaque .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du pimozide implique une réaction de substitution nucléophile. Le processus est caractérisé par le fait que la réaction est effectuée dans du formaldéhyde de glycérol comme solvant inerte à un pH supérieur à 4 . La réaction implique la substitution d’un groupe partant par un nucléophile, ce qui conduit à la formation de this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le choix du solvant et des conditions réactionnelles est optimisé pour améliorer le rendement, la pureté et la solubilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le pimozide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse du this compound.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les alcools sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Le this compound est utilisé comme composé de référence dans l’étude des médicaments neuroleptiques.

Biologie : Il est utilisé pour étudier les effets de l’antagonisme des récepteurs de la dopamine sur les processus cellulaires.

Applications De Recherche Scientifique

Pharmacological Properties

Pimozide belongs to the diphenylbutylpiperidine class of antipsychotics. It functions primarily as a dopamine receptor antagonist, particularly targeting D2 receptors. Its pharmacological profile includes:

- Antipsychotic effects : Effective in managing symptoms of schizophrenia and related psychoses .

- Antitumor activity : Emerging evidence suggests this compound may inhibit cancer cell proliferation and induce apoptosis in various malignancies, including breast cancer and hepatocellular carcinoma .

Anticancer Applications

Recent studies have explored this compound's role as an anticancer agent, revealing significant findings:

Inhibition of Cancer Cell Proliferation

This compound has demonstrated the ability to suppress the growth of various cancer cell lines:

- Breast Cancer : In vitro studies showed that this compound inhibited proliferation in MDA-MB-231 breast cancer cells in a dose- and time-dependent manner. It also induced apoptosis through mechanisms involving double-strand DNA breaks and cell cycle arrest .

- Brain Tumors : this compound was found to suppress the proliferation of brain cancer cells (U-87MG, Daoy) and inhibit colony formation. The drug's effects were linked to the inhibition of STAT3 signaling pathways and induction of autophagy .

Clinical Case Studies

Several clinical studies have assessed this compound's efficacy in treating psychiatric disorders while also noting its potential benefits in oncology:

- Schizophrenia Treatment : A review indicated that this compound is effective in managing both positive and negative symptoms of schizophrenia at doses ranging from 4 to 6 mg daily .

- Combination Therapy : In patients with refractory schizophrenia, this compound augmentation with clozapine showed no significant improvement over placebo but highlighted the need for further exploration into its synergistic effects with other treatments .

Data Summary

The following table summarizes key findings from recent studies on this compound's applications:

Mécanisme D'action

Le pimozide exerce ses effets principalement par le blocage des récepteurs D2 de la dopamine dans le système nerveux central. Ce blocage inhibe l’action de la dopamine, ce qui entraîne une réduction des tics moteurs et phoniques chez les patients atteints du syndrome de Tourette. Le mécanisme d’action exact n’est pas entièrement compris, mais on pense qu’il implique des modifications du métabolisme et de la fonction de la dopamine centrale .

Composés similaires :

Halopéridol : Un autre médicament neuroleptique utilisé pour des indications similaires.

Chlorpromazine : Un antipsychotique typique ayant une gamme d’utilisations plus large.

Rispéridone : Un antipsychotique atypique ayant un mécanisme d’action différent.

Comparaison : Le this compound est unique en raison de sa forte puissance par rapport à la chlorpromazine et à l’halopéridol. Il est plus efficace en poids et a des indications spécifiques pour le syndrome de Tourette et les tics résistants. Contrairement à certains autres antipsychotiques, le this compound a une incidence plus faible d’effets sédatifs, ce qui le rend approprié pour une utilisation à long terme chez certains patients .

Comparaison Avec Des Composés Similaires

Haloperidol: Another neuroleptic drug used for similar indications.

Chlorpromazine: A typical antipsychotic with a broader range of uses.

Risperidone: An atypical antipsychotic with a different mechanism of action.

Comparison: Pimozide is unique in its high potency compared to chlorpromazine and haloperidol. It is more effective on a weight basis and has specific indications for Tourette syndrome and resistant tics. Unlike some other antipsychotics, this compound has a lower incidence of sedative effects, making it suitable for long-term use in certain patients .

Activité Biologique

Pimozide is a high-potency antipsychotic medication primarily used in the treatment of chronic psychoses, including schizophrenia and Tourette syndrome. Beyond its psychiatric applications, recent studies have highlighted its potential biological activities, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and implications for neurological disorders.

This compound acts mainly as a dopamine D2 receptor antagonist, which is crucial for its antipsychotic effects. However, its biological activity extends beyond this primary mechanism:

- Inhibition of Cell Proliferation : this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3 and DU145), and brain tumors (U-87MG, Daoy) through mechanisms involving apoptosis induction and cell cycle arrest .

- Reactive Oxygen Species (ROS) Generation : In prostate cancer cells, this compound increased ROS levels, contributing to oxidative stress that inhibited cell proliferation and migration .

- Signaling Pathway Modulation : this compound downregulates important signaling pathways such as the AKT pathway in breast cancer cells, which is associated with cell survival and proliferation .

In Vitro Studies

This compound's efficacy has been demonstrated across various studies:

In Vivo Studies

This compound has also shown promising results in animal models:

- In transgenic mice with prostate cancer (TRAMP), this compound administration resulted in reduced tumor growth and enhanced motility at the neuromuscular junction, indicating its neuroprotective potential .

- Its effects on lung metastasis were noted in breast cancer models, where it significantly reduced metastatic spread when administered in vivo .

Delusions of Parasitosis

A notable case study involved patients with delusions of parasitosis treated with this compound. In a double-blind study, 10 out of 11 patients showed marked improvement after six weeks of treatment. Follow-up studies indicated that about 50% of patients remained symptom-free after a prolonged period post-treatment .

Amyotrophic Lateral Sclerosis (ALS)

In ALS research, this compound was identified as a potent compound that stabilized neuromuscular transmission in model organisms like C. elegans and zebrafish. A small clinical trial indicated improvements in motility among ALS patients treated with this compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Propriétés

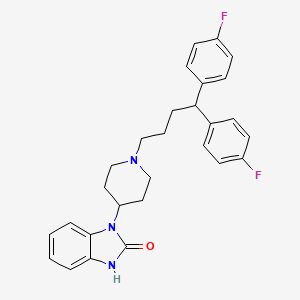

IUPAC Name |

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUQSNJEYSNKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023474 | |

| Record name | 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pimozide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.73e-03 g/L | |

| Record name | Pimozide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimozide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The ability of pimozide to suppress motor and phonic tics in Tourette's Disorder is thought to be primarily a function of its dopaminergic blocking activity. Pimozide binds and inhibits the dopamine D2 receptor in the CNS. | |

| Record name | Pimozide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2062-78-4 | |

| Record name | Pimozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimozide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimozide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pimozide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pimozide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimozide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HIZ4DL86F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pimozide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-218 °C, 214 - 218 °C | |

| Record name | Pimozide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimozide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.